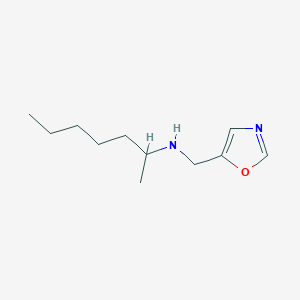![molecular formula C12H15BrN2O3 B7582024 5-Bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7582024.png)
5-Bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one, commonly known as BPAO, is a pyridinone derivative that has been extensively studied in recent years due to its potential applications in scientific research. BPAO has been found to possess a wide range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Mechanism of Action
BPAO works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to be a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO-A, BPAO increases the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
Biochemical and Physiological Effects:
BPAO has been found to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce anxiety and depression, and increase the levels of neurotransmitters in the brain. BPAO has also been found to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases such as cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPAO is its potency and specificity. It has been found to be a highly potent inhibitor of MAO-A, with an IC50 value of 0.07 nM. BPAO is also highly specific for MAO-A, with little or no activity against other enzymes or proteins in the body. However, one limitation of BPAO is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on BPAO. One area of interest is the development of new drugs and therapies based on the structure of BPAO. Another area of interest is the study of the biochemical and physiological effects of BPAO in different disease models. Finally, the development of new synthesis methods for BPAO may lead to improved yields and purity, making it a more useful tool for scientific research.
Synthesis Methods
The synthesis of BPAO involves the reaction of 2-bromo-5-chloropyridin-3-ol with ethyl 3-hydroxyazetidine-1-carboxylate in the presence of a base such as potassium carbonate. The resulting product is then subjected to acylation with 2-oxoethyl bromoacetate in the presence of a base such as sodium hydride. The final product, BPAO, is obtained by purification through column chromatography.
Scientific Research Applications
BPAO has been found to be a useful tool for studying various biological processes. It has been used in the study of enzyme kinetics, protein-protein interactions, and receptor-ligand interactions. BPAO has also been used in the development of new drugs and therapies for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
5-bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-2-12(18)7-15(8-12)11(17)6-14-5-9(13)3-4-10(14)16/h3-5,18H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFBNKVLFJFJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)CN2C=C(C=CC2=O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol](/img/structure/B7581951.png)
![1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid](/img/structure/B7581962.png)

![3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581978.png)
![4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide](/img/structure/B7581984.png)



![1-[(4-Chloro-2,5-dimethylpyrazol-3-yl)methyl]-3-methylazetidin-3-ol](/img/structure/B7582018.png)
![8-(5-Bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582026.png)


